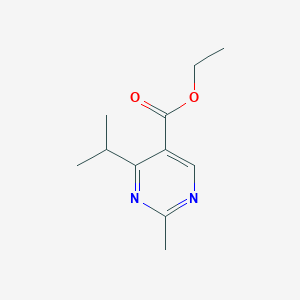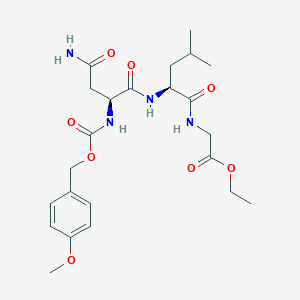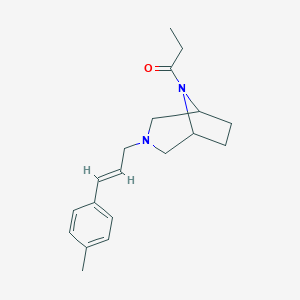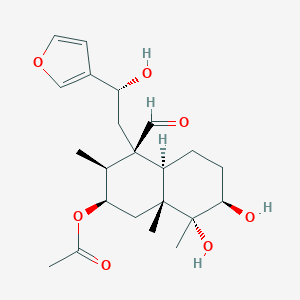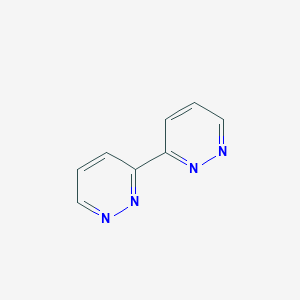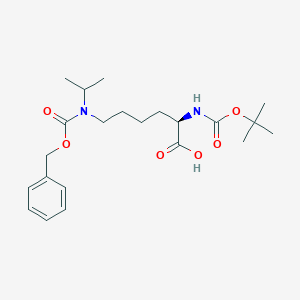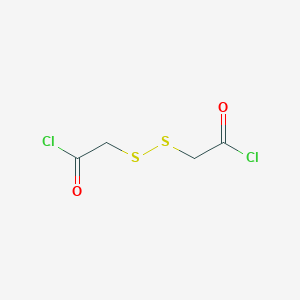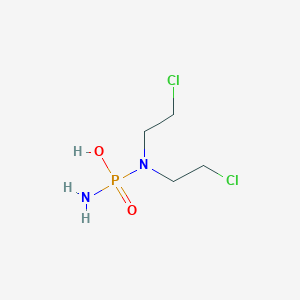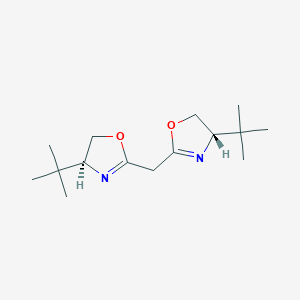
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (BDOM) is a novel compound with potential applications in pharmaceutical and biomedical research. It is a chiral molecule with a unique structure, which has attracted the attention of scientists in recent years. The structure of BDOM is composed of an oxazole ring with two tert-butyl groups attached to the nitrogen atoms. BDOM has been found to have various biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been shown to have potential applications in drug delivery, as well as in the synthesis of other compounds.
Scientific Research Applications
Inhibition of Calcium and Magnesium-ATPase
Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a compound related to the one , has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. This compound behaves as a reversible, tight‐binding inhibitor with an apparent Ki = 0.3 μM, indicating its potential as a significant agent in biochemical research related to muscle physiology and pharmacology (Sokolove et al., 1986).
Synthesis and Polymerization Activity
Bis(pyrazol-1-yl)methane compounds have been synthesized and their coordination to titanium and zirconium compounds containing a cyclopentadienyl ligand has been studied. These compounds have shown preliminary studies of catalytic activity for ethylene polymerization, indicating their potential utility in material science and polymer chemistry (Alesso, Tabernero, & Cuenca, 2012).
Functionalization by Organotin Halide
Modification of bis(pyrazol-1-yl)methanes by organotin halide on the methine carbon atom has been explored, leading to new metal–metal bonded complexes. This represents a significant contribution to the field of organometallic chemistry and the study of new complex formations (Wen et al., 2008).
X-ray Crystal Structures of Diorganotin Derivatives
The synthesis and X-ray crystallography of diorganotin derivatives containing asymmetric disubstituted bis(pyrazol-1-yl)methanes offer insights into the structural properties of these compounds, useful in the study of molecular geometry and bond interactions in chemistry (Tang et al., 2000).
Novel Diorganotin(IV) Complexes
Research into novel five- and six-coordinate diorganotin complexes with bis(triazol-1-yl)alkanes as ligands extends the understanding of coordination polymers and the role of ligand structure in determining the geometry and properties of metal complexes (Tang et al., 2000).
Lithium and Zinc Alkyl Complex Synthesis
The synthesis of discrete heteroscorpionate lithium and zinc alkyl complexes, and their role in ring-opening polymerization (ROP) of cyclic esters, offers potential applications in catalysis and polymer synthesis (Alonso-Moreno et al., 2008).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of methylene bridged bis(indolyl)methanes . This suggests that Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane might interact with its targets to facilitate chemical transformations.
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCBUXURHZPQL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350831 | |
| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | |
CAS RN |
132098-54-5, 131833-91-5 | |
| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



